2,3'-Dimethylbiphenyl
Overview
Description
2,3’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It is a derivative of biphenyl, where two hydrogen atoms are replaced by two methyl groups .
Molecular Structure Analysis
The molecular structure of 2,3’-Dimethylbiphenyl consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 3rd carbon atoms of one of the benzene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’-Dimethylbiphenyl include its normal boiling temperature, critical temperature, critical pressure, and density . More specific values were not found in the search results.Scientific Research Applications
Optical Nonlinearity and Device Applications
2,3'-Dimethylbiphenyl has been studied for its nonlinear optical properties, which are crucial for the development of future optical devices. A study using a Z-scan technique investigated the nonlinear optical absorption coefficient and nonlinear refraction index of compounds related to 2,3'-Dimethylbiphenyl. The presence of functional groups like NC and NH2 significantly affected these properties, with the NC group having a more pronounced effect. This research indicates potential applications in optical limiting devices due to the reverse saturable absorption mechanism observed (Zidan, Al-Ktaifani, & Allahham, 2015).
Role in Photodecomposition Reactions
Another study focused on the formation of various dimethylbiphenyls, including 2,3'-Dimethylbiphenyl, in the photodecomposition reaction of dibenzoyl peroxide. The experiment studied the effects of an external magnetic field, oxygen scavenging, and excitation light intensity on the yields of these compounds. The results showed that they are produced through the dimerization of specific radicals, offering insights into the dynamics of photodecomposition reactions (Sakaguchi, Hayashi, & Nagakura, 1980).
Geochemical Analysis
2,3'-Dimethylbiphenyl has also been the subject of geochemical research. A study determined the kinetics of its cyclisation reaction to form 1-methylfluorene, providing insights into the chemical processes occurring in sediments. The research derived kinetic parameters like activation energy and entropy, which are essential for understanding the natural conditions under which these reactions occur in sedimentary sequences (Alexander, Fisher, & Kagi, 1988).
properties
IUPAC Name |
1-methyl-2-(3-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLBACCROFUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209983 | |
Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dimethylbiphenyl | |
CAS RN |
611-43-8 | |
Record name | 2,3′-Dimethyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3'-Dimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3'-DIMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV20O621U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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